{1-[(3-bromophenyl)methyl]cyclopropyl}methanol
Description
Properties
IUPAC Name |
[1-[(3-bromophenyl)methyl]cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOVHFCLYBKMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484158-01-1 | |
| Record name | {1-[(3-bromophenyl)methyl]cyclopropyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-bromophenyl)methyl]cyclopropyl}methanol typically involves the reaction of 3-bromobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(3-bromophenyl)methyl]cyclopropyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.
Reduction: Formation of {1-[(phenyl)methyl]cyclopropyl}methanol.
Substitution: Formation of various substituted cyclopropylmethanol derivatives.
Scientific Research Applications
{1-[(3-bromophenyl)methyl]cyclopropyl}methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(3-bromophenyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylmethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of {1-[(3-bromophenyl)methyl]cyclopropyl}methanol and related cyclopropylmethanol derivatives:
Structural and Functional Differences
Substituent Position and Aromatic System: The meta-bromophenyl group in this compound contrasts with the para-bromophenyl in (1-(4-bromophenyl)cyclopropyl)methanol. This positional isomerism affects electronic properties and steric interactions in catalytic reactions (e.g., Suzuki-Miyaura coupling) . Replacing the phenyl ring with a pyridine moiety (as in (1-(5-bromopyridin-2-yl)cyclopropyl)methanol) introduces nitrogen-based polarity, enhancing solubility and metal-coordination capabilities .
Functional Group Modifications: The dimethylamino group in {1-[(dimethylamino)methyl]cyclopropyl}methanol increases polarity and basicity, making it suitable for pH-dependent drug delivery systems . The bis(hydroxymethyl)cyclopropyl substituent in cyclopropyl-bis[...]methanol creates a highly branched structure, useful in dendrimer synthesis .
Biological Activity
{1-[(3-bromophenyl)methyl]cyclopropyl}methanol, a compound featuring a cyclopropyl structure linked to a bromophenyl group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. The presence of the cyclopropyl group contributes to the compound's unique reactivity, while the bromine atom serves as an electron-withdrawing substituent that may enhance biological interactions.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The presence of halogen substituents, such as bromine, has been correlated with enhanced bioactivity. For instance:
- Minimum Inhibitory Concentration (MIC) Values :
2. Anticancer Activity
Studies have explored the anticancer properties of cyclopropyl-containing compounds, with findings suggesting that this compound may inhibit the proliferation of various cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular signaling pathways through interaction with specific molecular targets.
The biological activity of this compound is believed to stem from several mechanisms:
- Electrophilic Aromatic Substitution : The bromophenyl group can undergo electrophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological macromolecules.
- Nucleophilic Substitution Reactions : The hydroxymethyl group can participate in nucleophilic substitutions, influencing the compound's reactivity and biological interactions.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activity based on substituent positions and types:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| (1-(4-Bromophenyl)cyclopropyl)methanol | Bromine at para position | Different reactivity profile |
| (1-(4-Chlorophenyl)cyclopropyl)methanol | Chlorine instead of bromine | Variations in bioactivity |
| (1-(Phenyl)cyclopropyl)methanol | No halogen substitution | Lower reactivity and bioactivity |
Case Studies
Several studies have highlighted the biological activities of related compounds:
- A study on pyrrolidine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, reinforcing the idea that halogenated compounds often exhibit enhanced activity due to their electronic properties .
- Another investigation into cyclopropane derivatives found that modifications in substituents could lead to varying degrees of potency against cancer cell lines, suggesting a structure-activity relationship critical for drug design .
Q & A
Basic: What are the common synthetic routes for preparing {1-[(3-bromophenyl)methyl]cyclopropyl}methanol, and how is its structure confirmed?
A key method involves coupling cyclopropylmethanol derivatives with brominated aryl precursors. For example, manganese-catalyzed acceptorless-dehydrogenative coupling of cyclopropylmethanol with methyl ketones can form intermediates that undergo radical-initiated ring expansion . Post-synthesis, structural confirmation relies on NMR spectroscopy (e.g., H and C) to verify cyclopropane ring integrity and bromophenyl substitution. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .
Basic: How does the bromophenyl substituent influence the stability and reactivity of cyclopropane-containing alcohols?
The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, stabilizing the cyclopropane ring against ring-opening reactions. However, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization. Stability under acidic or oxidative conditions should be assessed via kinetic studies using HPLC or UV-Vis spectroscopy to monitor degradation products .
Advanced: What strategies mitigate ring strain in cyclopropane derivatives during synthesis?
Ring strain is minimized by steric shielding from bulky substituents (e.g., bromophenyl groups) and electronic stabilization via conjugation. Computational studies (DFT) predict favorable transition states for ring-preserving reactions. For example, using Mn(I) catalysts in dehydrogenative coupling reduces strain by stabilizing intermediates through π-backbonding .
Advanced: How can computational methods predict regioselectivity in ring-opening reactions of this compound?
Density Functional Theory (DFT) calculations model bond dissociation energies and transition states to predict regioselectivity. For instance, radical-initiated ring-opening pathways favor cleavage at the most strained C-C bond, guided by substituent electronic effects. Molecular dynamics simulations further validate solvent and temperature impacts on selectivity .
Basic: What protocols characterize the stereochemical outcomes of reactions involving this compound?
Chiral HPLC or polarimetry determines enantiomeric excess, while NOESY NMR identifies spatial proximities between protons. X-ray crystallography remains the gold standard for absolute configuration determination. For dynamic systems, variable-temperature NMR tracks stereochemical interconversions .
Advanced: How does the cyclopropane ring in this compound influence pharmacokinetic properties in drug discovery?
The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Its rigid structure improves target binding affinity, as seen in protease inhibitors. Pharmacokinetic studies using in vitro microsomal assays and molecular docking quantify metabolic half-life and binding interactions .
Advanced: What mechanistic insights exist for radical-initiated transformations of this compound?
Radical intermediates generated via Mn-catalyzed dehydrogenation undergo β-scission, leading to ring expansion. Electron Paramagnetic Resonance (EPR) spectroscopy detects radical species, while isotopic labeling (C) tracks carbon rearrangement pathways. Kinetic isotope effects further elucidate rate-determining steps .
Basic: What safety considerations apply when handling this compound?
Due to bromine’s toxicity, use fume hoods and personal protective equipment (gloves, goggles). Avoid exposure to strong oxidizers, as brominated compounds may release HBr. Storage under inert atmosphere (N) prevents degradation. Emergency protocols should align with SDS guidelines for brominated aromatics .
Advanced: How do phenyl substituents affect electronic properties in cross-coupling reactions?
Electron-withdrawing groups (e.g., Br) activate the aryl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Hammett σ constants quantify substituent effects on reaction rates. For Suzuki couplings, Pd-catalyzed systems with SPhos ligands enhance reactivity with brominated substrates .
Advanced: What role does this compound play in synthesizing spirocyclic structures?
It serves as a spirocyclic precursor via intramolecular cyclization . For example, treatment with Grubbs catalyst induces ring-closing metathesis, forming spirocyclopropane-oxindole hybrids. Diastereoselectivity is controlled by chiral auxiliaries or asymmetric catalysis, monitored via H NMR coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
